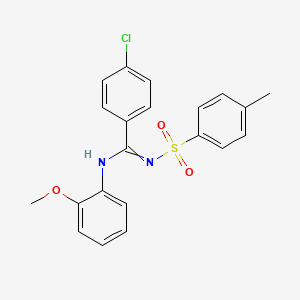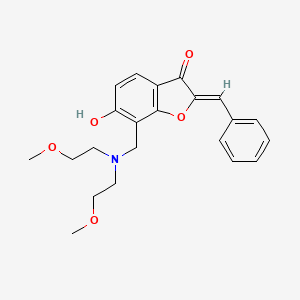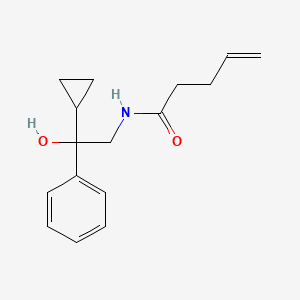
5-Phenyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine, also known as THPPA, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. THPPA is a pyrazole derivative that has been shown to have potent and selective activity as an antagonist of the acid-sensing ion channel 1a (ASIC1a). ASIC1a is a member of the family of ion channels that are involved in the regulation of neuronal activity and have been implicated in various neurological disorders.
Aplicaciones Científicas De Investigación
Cancer Therapeutics
The pyrazole moiety is a prominent feature in many pharmacologically active compounds. The compound may serve as a lead structure in the development of new anticancer agents. Its structural similarity to known therapeutic agents suggests potential efficacy in disrupting cancer cell proliferation. Research could explore its role as a monotherapy or in combination therapies to enhance the therapeutic benefit of existing cancer treatments .
Drug Addiction Countermeasures
Compounds with a pyrazole core are often investigated for their potential to modulate neurological pathways. This compound could be studied for its ability to inhibit addictive behaviors or reduce withdrawal symptoms in drug addiction, possibly by interacting with neurotransmitter receptors or transporters involved in addiction mechanisms .
Synthesis of Heterocyclic Compounds
Pyrazoles are key intermediates in the synthesis of various heterocyclic compounds. This compound could be used in multicomponent reactions to synthesize a wide array of 1,2,4-triazoles, which are valuable in pharmaceuticals and agrochemicals due to their diverse biological activities .
Structural and Spectral Analysis
The compound’s unique structure makes it suitable for structural analysis using techniques like X-ray crystallography. Researchers can study its intermolecular interactions and crystal packing , which are crucial for understanding its reactivity and stability. Spectral analysis, such as NMR and IR spectroscopy, can provide insights into its electronic structure .
Propiedades
IUPAC Name |
2-(oxan-4-yl)-5-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-14-10-13(11-4-2-1-3-5-11)16-17(14)12-6-8-18-9-7-12/h1-5,10,12H,6-9,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFTUDHAGGRBQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C(=CC(=N2)C3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2358207.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2358211.png)
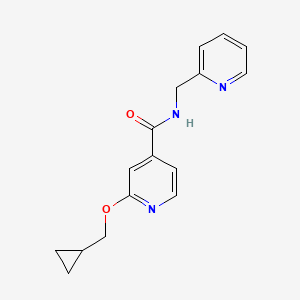
![2-(8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2358217.png)




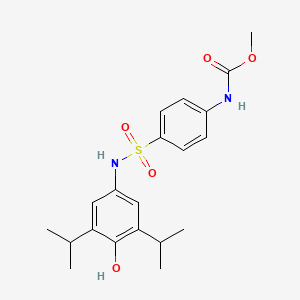
![1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B2358223.png)
